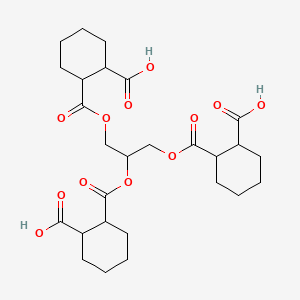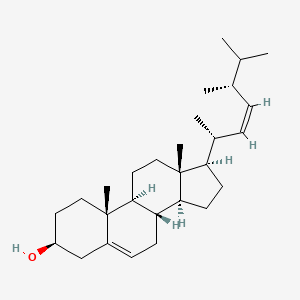
Ergosta-5,22(Z)-dien-3beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergosta-5,22(Z)-dien-3beta-ol is a naturally occurring sterol found in various plants, fungi, and marine organisms. It is a type of phytosterol, which are plant-derived sterols structurally similar to cholesterol. This compound plays a crucial role in maintaining cell membrane integrity and fluidity in plants and fungi.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ergosta-5,22(Z)-dien-3beta-ol can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction from plant or fungal sources using solvents such as ethanol or methanol. The extracted material is then purified using chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) to isolate the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant or fungal biomass. The biomass is subjected to solvent extraction, followed by purification processes such as crystallization and chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ergosta-5,22(Z)-dien-3beta-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated sterols .
Applications De Recherche Scientifique
Ergosta-5,22(Z)-dien-3beta-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other sterols and steroids.
Biology: It serves as a biomarker for the presence of certain fungi and plants.
Medicine: Research has shown potential anticancer and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of Ergosta-5,22(Z)-dien-3beta-ol involves its interaction with cell membranes, where it helps maintain membrane fluidity and integrity. It can also interact with specific molecular targets, such as enzymes involved in sterol metabolism. These interactions can influence various cellular pathways, including those related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Ergosta-5,22(Z)-dien-3beta-ol is similar to other phytosterols, such as:
Stigmasterol: Found in soybeans and other plants, it has a similar structure but differs in the position of double bonds.
Brassicasterol: Found in rapeseed and other plants, it has a similar structure but differs in the side chain configuration.
Sitosterol: Common in many plants, it has a similar structure but differs in the side chain
Propriétés
Numéro CAS |
57637-04-4 |
|---|---|
Formule moléculaire |
C28H46O |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7-/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 |
Clé InChI |
OILXMJHPFNGGTO-DQFGDDFMSA-N |
SMILES isomérique |
C[C@H](/C=C\[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)
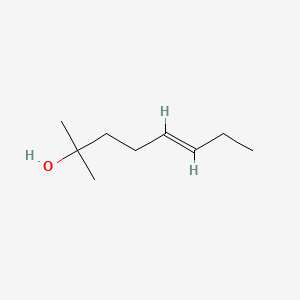

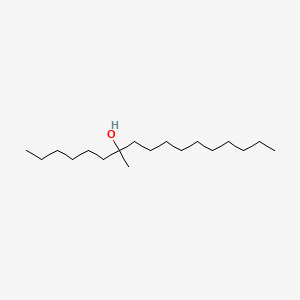

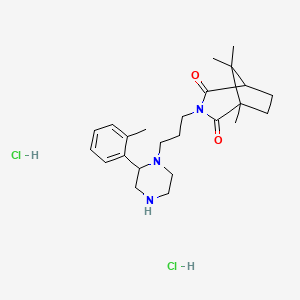
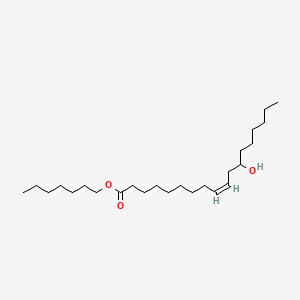

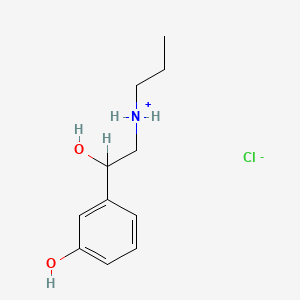
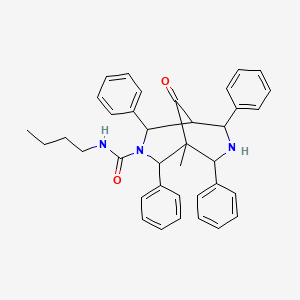
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)

